N-Allyl-2-phenoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-acetamide
Description
N-Allyl-2-phenoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyridin-4-yl group at position 5 and an N-allyl-2-phenoxyacetamide moiety at position 2. This structure combines aromatic (phenoxy, pyridinyl) and aliphatic (allyl) substituents, which influence its electronic properties, solubility, and biological interactions. The pyridine ring may undergo protonation under acidic conditions, as observed in related compounds, enhancing solubility and intermolecular interactions .
Properties
IUPAC Name |
2-phenoxy-N-prop-2-enyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-2-12-22(16(23)13-24-15-6-4-3-5-7-15)18-21-20-17(25-18)14-8-10-19-11-9-14/h2-11H,1,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSGIWTYQGLJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-phenoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Allylation and Phenoxylation: The allyl and phenoxy groups are introduced through alkylation and etherification reactions, respectively. These steps may require the use of strong bases and appropriate solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance productivity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-phenoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, strong bases (e.g., sodium hydride), and polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole and pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. They are investigated for their potential as therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly for targeting specific biological pathways and molecular targets.
Industry: N-Allyl-2-phenoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-acetamide is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Allyl-2-phenoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridinyl and Phenoxy Variants
- N-(5-Pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-2-(4-ethylphenoxy)acetamide (): This compound replaces the allyl group with a methyl-substituted thiadiazole and a 4-ethylphenoxy chain. Molecular weight: 318.18 g/mol .
- N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide (): Lacks aromatic substituents but demonstrates notable anticancer activity (IC50: 12–25 µM against hepatocarcinoma cells). Its simpler structure highlights the role of the thiadiazole core in cytotoxicity .
Halogenated and Electron-Withdrawing Groups
Anticancer Activity
Key Insight: The allyl and phenoxy groups in the target compound may modulate activity through steric and electronic effects, but empirical data are lacking. Pyridinyl substitution (as in ) can enable protonation, altering solubility and interaction with biological targets .
Anticonvulsant and Neuroactive Potential
- N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide () : Developed as an anticonvulsant, with optimized pharmacokinetics via ethyl substitution. Quality control methods (HPLC, spectroscopy) were established for this derivative .
- N-(5-Thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamides () : Exhibited local anesthetic activity in rat models, attributed to sodium channel modulation. Thiophene substitution may enhance bioavailability compared to pyridinyl groups .
Biological Activity
N-Allyl-2-phenoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur.
- Pyridine Moiety : A six-membered aromatic ring containing nitrogen.
- Phenoxy Group : A phenyl ether structure contributing to its biological activity.
Chemical Formula
The molecular formula of this compound is CHNOS.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a series of 1,3,4-thiadiazole derivatives were evaluated against various cancer cell lines (PC3, MCF7, SKNMC) using MTT assays. The results indicated that certain derivatives induced apoptosis by activating caspases 3 and 9, highlighting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of related thiazole derivatives has also been investigated. In vitro studies have shown that these compounds possess activity against various microorganisms including Staphylococcus aureus and Candida albicans. The disk diffusion method was employed to assess this activity, revealing promising results .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the thiadiazole and pyridine moieties can significantly influence biological activity. For example:
- The presence of electron-withdrawing groups on the pyridine ring enhances binding affinity to biological targets.
- The phenoxy group may improve solubility and bioavailability.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Caspase Activation |
|---|---|---|---|
| 4b | MCF7 | 10 | Caspase 3 & 9 |
| 4c | PC3 | 15 | Caspase 8 |
| 4d | SKNMC | 12 | Caspase 3 |
Table 2: Antimicrobial Activity
| Compound ID | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | 20 |
| Thiadiazole B | Candida albicans | 18 |
| Thiadiazole C | Escherichia coli | 15 |
Case Studies
- Case Study on Anticancer Mechanism : A study published in Wiley-VCH evaluated the apoptotic effects of thiadiazole derivatives on breast cancer cells. The findings indicated that compounds with specific substitutions led to increased activation of apoptotic pathways via caspase enzymes .
- Antimicrobial Efficacy Assessment : Research conducted on various thiazole derivatives revealed their effectiveness against clinically relevant pathogens. The study utilized both qualitative and quantitative methods to establish minimum inhibitory concentrations (MICs), demonstrating broad-spectrum antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
